molecular formula C12H13Cl2N3 B3032473 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl CAS No. 1951441-01-2

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl

Cat. No.: B3032473
CAS No.: 1951441-01-2
M. Wt: 270.15
InChI Key: KYQMZKBLCYREPL-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused bicyclic structure, which includes an imidazo[1,2-A]pyrazine core, making it a valuable scaffold for drug development and other chemical applications.

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein interactions. This compound has been shown to interact with enzymes such as c-Met and VEGFR-2 kinases . These interactions are crucial as they can inhibit the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The binding of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride to these enzymes is typically characterized by high affinity and specificity, which is essential for its potential use as a therapeutic agent.

Cellular Effects

The effects of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant antiproliferative activity . It induces cell cycle arrest in the G0/G1 phase and promotes apoptosis, thereby inhibiting cell growth. Additionally, 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride affects cell signaling pathways by inhibiting the expression of c-Met and VEGFR-2, which are critical for cell survival and angiogenesis.

Molecular Mechanism

At the molecular level, 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride exerts its effects through several mechanisms. It binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote cell proliferation and survival. Furthermore, this compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, which collectively contribute to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. The interaction of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride with these enzymes can also affect metabolic flux and alter the levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its accumulation in certain tissues, such as the liver and kidneys, is influenced by its affinity for specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications and targeting signals can direct it to specific subcellular compartments, enhancing its efficacy in inhibiting cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride typically involves multistep reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-A]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and 1,3-diketones, under acidic or basic conditions.

    Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, concentrated sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridines: Known for their antimicrobial and anticancer activities.

    Imidazo[1,2-A]pyrimidines: Used in the development of antiviral and anti-inflammatory drugs.

    Pyrazolo[1,5-c]pyrimidines: Investigated for their potential in treating neurological disorders.

Uniqueness

3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hydrochloride stands out due to its specific substitution pattern and the presence of the chlorine atom, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.ClH/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12;/h1-3,6-7,14H,4-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQMZKBLCYREPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2C3=CC(=CC=C3)Cl)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-01-2
Record name Imidazo[1,2-a]pyrazine, 3-(3-chlorophenyl)-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951441-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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